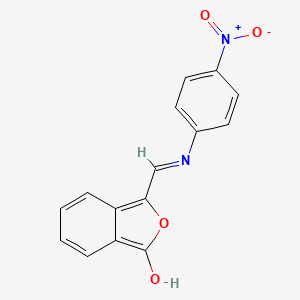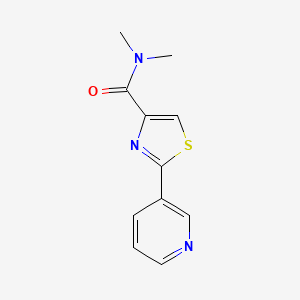![molecular formula C11H12ClF3N4O2 B3127011 N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide CAS No. 338396-77-3](/img/structure/B3127011.png)
N'-[[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]amino]carbonyl]-N,N-dimethylmethanimidamide
Descripción general
Descripción
The compound “N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-N-[(dimethylamino)methylene]urea” is a chemical compound with a molecular weight of 345.71 . It is a solid in physical form .
Molecular Structure Analysis
The compound has a complex molecular structure with a linear formula of C14H11ClF3N3O2 . It contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Physical and Chemical Properties Analysis
This compound is a solid in physical form . It contains a trifluoromethyl group, which has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación
Synthesis and Impurities of Proton Pump Inhibitors
The chemical compound has been studied within the broader context of proton pump inhibitors (PPIs), specifically focusing on novel synthesis methods and pharmaceutical impurities. Omeprazole, a well-known PPI with a somewhat similar structure, has been extensively researched for its synthesis pathways and the formation of pharmaceutical impurities. Innovations in synthesis methods aim to address issues such as incomplete oxidation and overoxidation, leading to the creation of novel impurities that could serve as standard references for further studies. These advancements contribute to the development and quality control of PPIs, showcasing the compound's relevance in pharmaceutical research (S. Saini et al., 2019).
Electrochemical Technology and Ionic Liquids
Research on electrochemical technology highlights the utility of haloaluminate room-temperature ionic liquids (RTILs) and their mixtures, involving compounds like urea, for applications in electroplating and energy storage. The study of these ionic liquids has gained momentum due to their enhanced manageability and potential in modern electrochemical applications. The inclusion of urea in these mixtures indicates its importance in improving electrochemical processes and energy storage solutions, reflecting the compound's versatility beyond its traditional uses (T. Tsuda et al., 2017).
Urease and Nitrification Inhibitors in Agriculture
In the agricultural sector, the study of urease and nitrification inhibitors, including compounds structurally related to the one , plays a crucial role in enhancing nitrogen use efficiency and reducing environmental pollution. The effectiveness of these inhibitors in minimizing ammonia volatilization and greenhouse gas emissions from urea-based fertilizers has been emphasized. This research underscores the potential of chemical inhibitors to contribute to more sustainable agricultural practices and the achievement of environmental targets (Aishwarya Ray et al., 2020).
Amyloid Imaging in Alzheimer's Disease
In the field of neurology, compounds structurally similar to the one mentioned have been explored as imaging agents for Alzheimer's disease. Radioligands that bind to amyloid plaques in the brain, aiding in the diagnosis and monitoring of this neurodegenerative disease, illustrate the broader application of such compounds in medical diagnostics. This research area highlights the compound's potential in contributing to the early detection and treatment evaluation of Alzheimer's disease, offering insights into the pathophysiological mechanisms underlying amyloid deposition (A. Nordberg, 2007).
Urea Biosensors for Health and Environmental Monitoring
The development of urea biosensors demonstrates the application of urea and its derivatives in monitoring health and environmental conditions. Such biosensors utilize urease to detect and quantify urea concentration, relevant in diagnosing various medical conditions and assessing environmental pollution. The integration of nanotechnology and polymer composites in these biosensors marks significant progress in enhancing sensitivity and specificity, showcasing the compound's role in advancing diagnostic tools and environmental monitoring technologies (S. Botewad et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(3E)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-(dimethylaminomethylidene)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O2/c1-19(2)6-17-10(20)18-21-5-9-8(12)3-7(4-16-9)11(13,14)15/h3-4,6H,5H2,1-2H3,(H,18,20)/b17-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOAGJMRVKYYTR-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![2-[(4-Fluorophenyl)sulfonyl]quinoxaline](/img/structure/B3126954.png)


![phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B3126966.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B3126979.png)
![[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B3126998.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)
![5-(Trifluoromethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B3127013.png)

